N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
CAS No.: 1353955-71-1
Cat. No.: VC6914243
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353955-71-1 |
---|---|
Molecular Formula | C14H23ClN2O |
Molecular Weight | 270.8 |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H |
Standard InChI Key | NVUHGPBRBAXLAI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNCC2CCNCC2.Cl |
Introduction
Structural and Chemical Identity
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride features a piperidine core linked to a methanamine group, which is further substituted with a 4-methoxybenzyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₂₃ClN₂O, with a molecular weight of 270.80 g/mol. The methoxy group (-OCH₃) at the para position of the benzyl ring distinguishes it from analogs like N-(4-methylbenzyl) derivatives .
Synthesis and Optimization
The synthesis of N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride follows a multi-step route analogous to methods described for related piperidine derivatives .
Key Synthetic Steps
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Nucleophilic Substitution:
Reaction of 4-methoxybenzyl chloride with piperidin-4-ylmethanamine in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) yields the intermediate N-(4-methoxybenzyl)piperidin-4-ylmethanamine. This step typically proceeds under reflux conditions in anhydrous tetrahydrofuran (THF) . -
Reduction:
The intermediate is reduced using lithium aluminum hydride (LiAlH₄) to enhance amine functionality. This reaction is conducted under inert atmosphere conditions to prevent oxidation . -
Salt Formation:
Treatment with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt, which is purified via recrystallization or column chromatography. Reported yields for similar compounds range from 30% to 80%, depending on purification methods .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Substitution | K₂CO₃, KI, THF, reflux | 67–81 |
Reduction | LiAlH₄, THF, N₂ atmosphere | 70–85 |
Salt Formation | HCl (g), ethanol, crystallization | 30–80 |
Physicochemical Properties
Solubility and Stability
The compound is a white crystalline solid with moderate solubility in polar solvents such as water (20–30 mg/mL) and ethanol (>50 mg/mL). It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation .
Analytical Characterization
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Purity: Validated via high-performance liquid chromatography (HPLC) using a C18 column (≥95% purity) .
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Spectroscopic Data: Predicted IR peaks include N-H stretches (3300 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-O-C vibrations (1250 cm⁻¹) .
Chemical Reactivity and Derivatives
Oxidation and Reduction
The secondary amine group undergoes oxidation with agents like hydrogen peroxide, yielding N-oxide derivatives. Reduction with sodium borohydride (NaBH₄) can regenerate the amine under controlled conditions .
Substitution Reactions
The methoxy group participates in electrophilic substitution reactions. For instance, nitration with nitric acid produces nitro derivatives, which are precursors for further functionalization .
Biological Activity and Applications
While direct pharmacological studies on N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride are sparse, structurally related compounds exhibit notable bioactivities:
Acetylcholinesterase Inhibition
Piperidine derivatives like 1-benzylpiperidin-4-yl methanamine show inhibitory effects on acetylcholinesterase (IC₅₀ = 2.8 μM), suggesting potential applications in neurodegenerative disease therapy .
Table 2: Comparative Biological Data for Piperidine Derivatives
Compound | Target Enzyme/Organism | Activity (IC₅₀/MIC) |
---|---|---|
N-(4-Methylbenzyl)-piperidinylmethanamine | Acetylcholinesterase | 2.8 μM |
N-(4-Fluorobenzyl)-piperidinylmethanamine | S. aureus | 8 µg/mL |
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